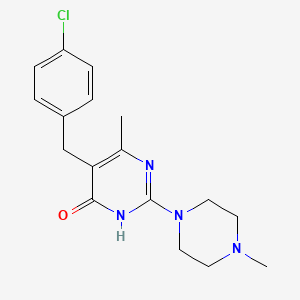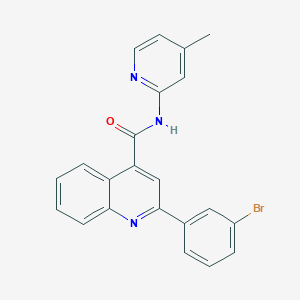![molecular formula C22H18N4O2 B6138076 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide](/img/structure/B6138076.png)
3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide, also known as HMPN, is a synthetic compound that has been widely studied for its potential applications in scientific research. HMPN belongs to the family of hydrazones, which are known for their diverse biological activities.
科学的研究の応用
3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been studied for its potential applications in a wide range of scientific research areas, including cancer research, drug discovery, and neuroscience. In cancer research, 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation and survival. 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair, and protein kinase C, which is involved in cell signaling and growth. 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been shown to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In animal models, 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial for the treatment of neurodegenerative disorders. 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide has also been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide in scientific research is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one limitation of using 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide in research is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide.
将来の方向性
There are several potential future directions for research on 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide. One area of interest is the development of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide-based drug candidates for the treatment of cancer and neurodegenerative disorders. Another area of interest is the study of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide's mechanism of action, which may provide insights into the underlying biological pathways that are involved in cancer and neurodegeneration. Additionally, further studies are needed to explore the potential side effects and toxicity of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide involves the condensation of 3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde and 3-hydroxy-2-naphthohydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of 3-hydroxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthohydrazide is typically high, and the compound can be purified to a high degree of purity using standard chromatographic techniques.
特性
IUPAC Name |
3-hydroxy-N-[(E)-[5-(4-methylphenyl)-1H-pyrazol-4-yl]methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-6-8-15(9-7-14)21-18(12-23-25-21)13-24-26-22(28)19-10-16-4-2-3-5-17(16)11-20(19)27/h2-13,27H,1H3,(H,23,25)(H,26,28)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZDUHKFRGBAII-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}naphthalene-2-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6138008.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6138017.png)
![1-(2-methoxyphenyl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinamine](/img/structure/B6138023.png)
![2-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]morpholine](/img/structure/B6138030.png)
![2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)

![4-oxo-4-[4-oxo-2-(3-pyridinyl)-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]-1-butanesulfonamide](/img/structure/B6138046.png)

![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)
![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6138082.png)
![1-(4-benzyl-1-piperazinyl)-3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-propanol dihydrochloride](/img/structure/B6138084.png)
![3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B6138094.png)